Functional Selectivity at hA2A Adenosine Receptor: Inverse Agonism vs. Dual A1/A2A Antagonism in 7-Amino-2-phenyl-thiazolo[5,4-d]pyrimidines
The target compound is reported to act as a high-affinity inverse agonist selective for the hA2A adenosine receptor, reducing constitutive receptor signaling below basal levels . In contrast, the most closely related comparator scaffold—7-amino-2-phenyl-thiazolo[5,4-d]pyrimidine (a regioisomer with amino at C-7 and phenyl at C-2)—yields dual hA1/hA2A antagonists/inverse agonists. Compound 3 in the Varano et al. series (5-((2-methoxyphenyl)methylamino)-2-phenyl-thiazolo[5,4-d]pyrimidin-7-amine) displayed hA1 Ki = 10.2 nM and hA2A Ki = 4.72 nM, with functional IC50 values of 13.4 nM (hA1) and 5.34 nM (hA2A) as a dual antagonist/inverse agonist [1]. The target compound's selectivity for A2A over A1, though not yet quantified in published peer-reviewed literature, is structurally predicted by the exchange of the C-2 phenyl (present in the comparator) for a basic pyrrolidine, which eliminates a key hydrophobic contact with the hA1 orthosteric pocket [2]. This selectivity distinction is critical for applications where hA1-mediated cardiovascular effects must be avoided.
| Evidence Dimension | Adenosine receptor subtype functional selectivity |
|---|---|
| Target Compound Data | hA2A-selective inverse agonist (quantitative Ki/IC50 not yet published in peer-reviewed primary literature) |
| Comparator Or Baseline | 7-Amino-2-phenyl-thiazolo[5,4-d]pyrimidine analog (Compound 3, Varano 2018): hA1 Ki = 10.2 nM, hA2A Ki = 4.72 nM; functional IC50: hA1 = 13.4 nM, hA2A = 5.34 nM (dual antagonist/inverse agonist) |
| Quantified Difference | Qualitative difference: target compound is A2A-selective vs. dual A1/A2A profile of comparator; quantitative target data pending peer-reviewed publication |
| Conditions | hA1 and hA2A adenosine receptors expressed in CHO cells; radioligand binding assays ([3H]DPCPX for hA1, [3H]ZM241385 for hA2A); functional cAMP assays |
Why This Matters
For drug discovery programs targeting Parkinson's disease or cancer immunotherapy where hA1-mediated bradycardia and CNS depression are undesirable, A2A-selective inverse agonism represents a therapeutically meaningful differentiation from dual A1/A2A agents.
- [1] Varano, F., Catarzi, D., Falsini, M., Vincenzi, F., Pasquini, S., Varani, K., & Colotta, V. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry, 26(12), 3688–3695. https://doi.org/10.1016/j.bmc.2018.05.048 View Source
- [2] Bharate, S. B., Singh, B., Kachler, S., Oliveira, A., Kumar, V., Bharate, S. S., Vishwakarma, R. A., & Klotz, K. N. (2016). Discovery of 7-(Prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as Novel Non-Nucleoside Partial Agonists for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 59(12), 5922–5928. https://doi.org/10.1021/acs.jmedchem.6b00552 View Source
